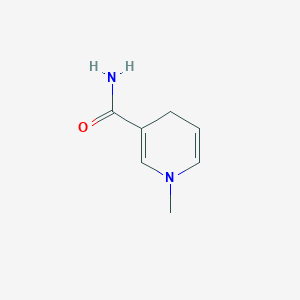

1-Methyl-1,4-dihydronicotinamide

描述

1-Methyl-1,4-dihydronicotinamide is a derivative of nicotinamide, a form of vitamin B3. It is a biologically active compound that plays a significant role in various biochemical processes. This compound is known for its ability to inhibit the β-elimination activity of human serine racemase through binding to an allosteric and hydrophobic site on the enzyme .

准备方法

Synthetic Routes and Reaction Conditions

1-Methyl-1,4-dihydronicotinamide can be synthesized from nicotinamide derivatives. One common method involves the reduction of nicotinamide riboside chloride using sodium dithionate as a reducing agent. The reaction is typically carried out in water at room temperature under anaerobic conditions to achieve a high yield . The product can be purified using column chromatography, and its structure confirmed through various analytical techniques such as HPLC, NMR, LC-MS, FTIR, and UV-vis spectroscopy .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of commercially available nicotinamide riboside chloride and sodium dithionate. The reaction conditions are optimized to ensure high yield and purity, and the product is purified using industrial-scale chromatography techniques .

化学反应分析

Types of Reactions

1-Methyl-1,4-dihydronicotinamide undergoes several types of chemical reactions, including:

Oxidation: It can be oxidized to form nicotinamide.

Reduction: It can act as a reducing agent in various biochemical reactions.

Hydride Transfer: It participates in reversible hydride transfer reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include molecular oxygen and other oxidants.

Reduction: Sodium dithionate is commonly used as a reducing agent.

Hydride Transfer: The compound can transfer hydride ions in the presence of suitable acceptors.

Major Products

Oxidation: Nicotinamide.

Reduction: Reduced forms of various substrates.

Hydride Transfer: Formation of 1,6-dihydronicotinamide from 1,4-dihydronicotinamide.

科学研究应用

Chemical Properties and Mechanism of Action

MNAH is recognized for its ability to act as a potent radical scavenger due to its structural similarity to NADH. It effectively neutralizes reactive oxygen species (ROS), which are implicated in various pathological conditions. The radical scavenging activity of MNAH has been evaluated through quantum chemical calculations, demonstrating significant interactions with free radicals such as hydroxyl radicals (HO·) and hydroperoxyl radicals (HOO·) in physiological environments .

Key Mechanisms:

- Radical Scavenging: MNAH exhibits diffusion-limited overall rate constants against HO· and HOO· in various media, indicating its efficiency as an antioxidant .

- Modeling Studies: MNAH serves as a model compound for studying the redox properties of NADH, facilitating insights into the mechanisms by which these coenzymes operate within biological systems .

Antioxidant Therapy

MNAH has shown promise in protecting cells from oxidative stress. Its ability to scavenge free radicals makes it a candidate for therapeutic interventions in conditions characterized by elevated oxidative stress, such as neurodegenerative diseases.

Case Study: Neuroprotection

A study investigated the neuroprotective effects of MNAH in models of acute brain injury. The results indicated that MNAH administration reduced neuronal damage and improved functional outcomes by mitigating oxidative damage .

Inhibition of Enzymatic Activity

MNAH has been reported to inhibit the β-elimination activity of human serine racemase, an enzyme involved in the metabolism of neurotransmitters. This inhibition may have implications for treating neurological disorders where serine racemase activity is dysregulated .

Role in Metabolic Processes

Research indicates that MNAH can regenerate NADH in biological systems, which is crucial for maintaining cellular energy homeostasis and facilitating various metabolic pathways. This property positions MNAH as a potential agent for enhancing metabolic efficiency in clinical settings .

Table 1: Radical Scavenging Activity of MNAH

| Radical Type | Rate Constant (M⁻¹ s⁻¹) | Medium |

|---|---|---|

| HO· | 2.00 × 10⁴ | Lipid |

| HOO· | 2.44 × 10⁶ | Aqueous |

Table 2: Potential Applications of MNAH

| Application Area | Description |

|---|---|

| Neuroprotection | Reduces oxidative damage in neuronal tissues |

| Antioxidant Therapy | Scavenges free radicals to protect against cellular damage |

| Enzyme Inhibition | Inhibits serine racemase activity, potentially aiding neurotransmitter balance |

| Metabolic Enhancement | Regenerates NADH, promoting energy metabolism |

作用机制

1-Methyl-1,4-dihydronicotinamide exerts its effects by binding to specific enzymes and inhibiting their activity. For example, it inhibits the β-elimination activity of human serine racemase by binding to an allosteric and hydrophobic site on the enzyme . This binding alters the enzyme’s conformation and reduces its activity. The compound also participates in hydride transfer reactions, which are crucial in various biochemical processes .

相似化合物的比较

Similar Compounds

Nicotinamide: The parent compound from which 1-Methyl-1,4-dihydronicotinamide is derived.

Nicotinamide Riboside: Another derivative of nicotinamide with similar biochemical properties.

1,4-Dihydronicotinamide Riboside: A closely related compound with similar synthetic routes and applications.

Uniqueness

This compound is unique due to its specific inhibitory effects on human serine racemase and its ability to participate in reversible hydride transfer reactions. These properties make it a valuable compound in biochemical research and potential therapeutic applications .

生物活性

1-Methyl-1,4-dihydronicotinamide (MNAH) is a derivative of nicotinamide, closely related to the reduced form of nicotinamide adenine dinucleotide (NADH). This compound has garnered attention due to its potential biological activities, particularly its role as a radical scavenger and its interactions with various enzymes. This article reviews the biological activity of MNAH, focusing on its mechanisms of action, case studies, and relevant research findings.

This compound has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C₇H₁₀N₂O |

| Molecular Weight | 138.17 g/mol |

| Density | 1.146 g/cm³ |

| Boiling Point | 316.1 °C at 760 mmHg |

| Flash Point | 145 °C |

These properties indicate that MNAH is a stable compound with potential applications in various biochemical contexts.

MNAH functions primarily as a radical scavenger , which means it can neutralize free radicals that cause oxidative stress in biological systems. Research indicates that MNAH exhibits significant radical scavenging activity against hydroxyl radicals (HO·) and peroxyl radicals (HOO·). The reaction kinetics reveal that MNAH has diffusion-limited rate constants for these reactions, suggesting high reactivity and efficiency in physiological conditions .

Radical Scavenging Kinetics

The kinetics of MNAH's interaction with free radicals have been studied extensively:

- Hydroxyl Radicals (HO·) : MNAH reacts rapidly with HO·, exhibiting a high overall rate constant across various media.

- Peroxyl Radicals (HOO·) : The reaction with HOO· also shows significant scavenging ability, with rate constants measured at Ms in lipid media and Ms in aqueous media .

Inhibition of Enzymatic Activity

MNAH has been shown to inhibit the β-elimination activity of human serine racemase (hSR), an enzyme involved in amino acid metabolism. The inhibition occurs through binding to an allosteric site on the enzyme, with an IC50 value of 177 μM . This interaction suggests potential therapeutic applications in conditions where modulation of serine racemase activity may be beneficial.

Case Studies

Several studies have highlighted the biological effects of MNAH:

- Antioxidant Properties : A study demonstrated that MNAH outperformed common antioxidants like ascorbic acid and Trolox in scavenging peroxyl radicals in physiological environments .

- Enzyme Interaction : Research indicated that MNAH's inhibitory effects on hSR could be leveraged to explore new pathways for treating neurological disorders associated with amino acid imbalances .

- Photobiological Applications : The compound's structural similarity to NADH allows it to serve as a model for studying photobiological processes, including its role in electron transfer mechanisms under light exposure .

属性

IUPAC Name |

1-methyl-4H-pyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O/c1-9-4-2-3-6(5-9)7(8)10/h2,4-5H,3H2,1H3,(H2,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOERLBZJYLYWEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CCC(=C1)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00170318 | |

| Record name | N-Methyl-1,4-dihydronicotinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00170318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17750-23-1 | |

| Record name | N-Methyl-1,4-dihydronicotinamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017750231 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Methyl-1,4-dihydronicotinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00170318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the structural characterization of 1-Methyl-1,4-dihydronicotinamide?

A1: this compound, also known as 1-methyl-1,4-dihydropyridine-3-carboxamide, possesses the following structural features:

- Spectroscopic Data: While specific details require referencing individual research papers, studies often utilize techniques like UV−vis−NIR spectroscopy [] to characterize 1,4-MeNDH and its radical ions.

Q2: How does this compound interact with other molecules?

A: 1,4-MeNDH is known to engage in hydride transfer reactions. Research has shown it can donate a hydride ion (H-) to MeND+ iodide, resulting in the formation of 1,6-MeNDH. Conversely, 1,6-MeNDH can donate a hydride to MeND+ to yield 1,4-MeNDH, establishing an equilibrium between the two isomers in the presence of catalytic MeND+. [] This reversible hydride transfer ability is central to its biological significance and potential applications.

Q3: How is computational chemistry used in understanding this compound?

A: Computational chemistry plays a crucial role in elucidating the properties and behavior of 1,4-MeNDH. Several studies have employed techniques like CNDO/2 [, , ], EHT [, ], and quantum-chemical methods [] to study its electronic structure, reactivity, interactions with other molecules like acetaldehyde, and the influence of solvents on its conformation. These simulations provide valuable insights into its molecular behavior and guide experimental research.

Q4: What is known about the stability and formulation of this compound?

A4: Research specifically addressing the stability of 1,4-MeNDH under various conditions and potential formulation strategies is limited within the provided papers. Given its structural similarity to NADH, which is known to be susceptible to degradation, understanding the stability of 1,4-MeNDH in different environments, including various solvents, pH levels, and temperatures, is crucial for its practical applications.

Q5: Have there been any studies on the "acid product" of this compound?

A: Yes, a crystalline dimeric acid product of 1,4-MeNDH has been identified and characterized. [, ] This product, with twice the molecular weight of 1,4-MeNDH, forms monoclinic crystals. Its structure was determined using X-ray analysis, revealing details about its dimeric nature and crystal packing.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。